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molecular formula C10H13NO3 B1403098 Methyl 4-amino-2-ethoxybenzoate CAS No. 2486-55-7

Methyl 4-amino-2-ethoxybenzoate

Cat. No. B1403098
M. Wt: 195.21 g/mol
InChI Key: PKWWPNQVVNPGPP-UHFFFAOYSA-N
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Patent
US08354444B2

Procedure details

A mixture of methyl 2-ethoxy-4-nitrobenzoate (2.038 g, 9.05 mmol) and palladium on carbon (583 mg, 10 wt %, Aldrich) in methanol (62 ml) was reacted with hydrogen at 40 psi for 18 hrs on the PARR shaker. It was filtered through celite and washed with methanol under N2 and the filtrate was concentrated to give methyl 4-amino-2-ethoxybenzoate (1.672 g, 94%) as a light brown solid.
Quantity
2.038 g
Type
reactant
Reaction Step One
Quantity
583 mg
Type
catalyst
Reaction Step One
Quantity
62 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:13]=[C:12]([N+:14]([O-])=O)[CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7])[CH3:2].[H][H]>[Pd].CO>[NH2:14][C:12]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([O:3][CH2:1][CH3:2])[CH:13]=1

Inputs

Step One
Name
Quantity
2.038 g
Type
reactant
Smiles
C(C)OC1=C(C(=O)OC)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
583 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
62 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was filtered through celite
WASH
Type
WASH
Details
washed with methanol under N2
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)OC)C=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.672 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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